REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1.[Br-].O=[C:14]([C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[CH2:15][CH:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:19][CH2:18][C:17]1=[N+]1CCCC1>C(O)(=O)C>[C:7]([C:6]1[CH:10]=[C:2]([N:1]2[C:17]3[CH2:18][CH2:19][C:20]4[CH:21]=[CH:22][CH:23]=[CH:24][C:25]=4[C:16]=3[CH:15]=[C:14]2[C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:3]=[CH:4][C:5]=1[OH:11])([OH:9])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
304 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(C(=O)O)=C1)O
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Name
|
|
Quantity
|
3800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
1-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]pyrrolidinium bromide
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Quantity
|
791 g
|
Type
|
reactant
|
Smiles
|
[Br-].O=C(CC1C(CCC2=CC=CC=C12)=[N+]1CCCC1)C1=CC=CC=C1
|
Name
|
1-phenacyl-2-(1-pyrrolidino)-3,4-dihydronaphthalene hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
is stirred at 70° C. for 3 to 4 hours
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Duration
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3.5 (± 0.5) h
|
Type
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TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
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FILTRATION
|
Details
|
A solid appears and is collected by filtration
|
Type
|
WASH
|
Details
|
washed successively with acetic acid and petroleum ether
|
Type
|
CUSTOM
|
Details
|
dried for 16 hours under vacuum
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=C(C=CC1O)N1C(=CC=2C3=C(CCC12)C=CC=C3)C3=CC=CC=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |